Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between 2-bromo-3,6-dimethoxybenzene and 2,6-diisopropylphenylboronic acid.
Introduction of the Phosphine Group: The resulting biphenyl compound is then reacted with di-tert-butylphosphine in the presence of a base such as potassium tert-butoxide to form the desired phosphine ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include halides and nucleophiles under mild conditions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is used in various scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The ligand is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the reactivity and selectivity of the metal center, leading to efficient catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
- RuPhos
- tBuBrettPhos
Uniqueness
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in stabilizing transition metal complexes and enhancing catalytic activity. Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions, making it a valuable ligand in both academic and industrial research.
Properties
Molecular Formula |
C28H43O2P |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C28H43O2P/c1-18(2)20-14-13-15-21(19(3)4)24(20)25-22(29-11)16-17-23(30-12)26(25)31(27(5,6)7)28(8,9)10/h13-19H,1-12H3 |
InChI Key |
AQTDGZOIKJJACL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC |
Origin of Product |
United States |
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